(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole and butoxy-methylphenyl groups. Common reagents used in the synthesis include thiosemicarbazide, aldehydes, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studies on antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential therapeutic effects could be explored for the development of new drugs.
Industry: Its unique properties might be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Pyrazoles: Compounds containing the pyrazole ring are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern and functional groups differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C28H31N3O3S2 |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O3S2/c1-4-5-16-34-23-12-13-24(20(2)17-23)26-21(19-31(29-26)22-10-7-6-8-11-22)18-25-27(32)30(28(35)36-25)14-9-15-33-3/h6-8,10-13,17-19H,4-5,9,14-16H2,1-3H3/b25-18- |
InChI Key |
LYQIMAOEOWDIML-BWAHOGKJSA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C |
Origin of Product |
United States |
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